molecular formula C17H17BrClNO3 B2922511 2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide CAS No. 1795088-31-1

2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide

Cat. No.: B2922511
CAS No.: 1795088-31-1
M. Wt: 398.68
InChI Key: QSLLUIMYFBXMKY-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide (CAS Number: 1795088-31-1) is a chemical compound supplied for research purposes with the molecular formula C 17 H 17 BrClNO 3 and a molecular weight of 398.68 g/mol . This synthetic benzamide derivative features bromo, chloro, and methoxy substituents on its aromatic rings, a structural motif of significant interest in medicinal chemistry. Compounds with bromo and methoxy substitutions are frequently explored in anticancer agent development. Recent research on structurally similar N-(5-methoxyphenyl) benzenesulphonamides has demonstrated that incorporating bromine atoms can markedly enhance antiproliferative potency, with some analogs showing nanomolar activity against human tumor cell lines . These related compounds have been shown to act by inhibiting tubulin polymerization, thereby disrupting microtubule dynamics and arresting the cell cycle at the G2/M phase, which ultimately triggers apoptotic cell death . The presence of both bromine and methoxy groups in this molecule suggests potential for similar mechanisms of action, making it a promising candidate for investigating novel antimitotic agents and studying structure-activity relationships in tubulin-binding compounds. This product is intended for Research Use Only and is not approved for human or animal use.

Properties

IUPAC Name

2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNO3/c1-22-11-7-8-14(18)13(9-11)17(21)20-10-16(23-2)12-5-3-4-6-15(12)19/h3-9,16H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLLUIMYFBXMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents like chloroform and catalysts such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine or chlorine substituents to hydrogen, resulting in dehalogenated products.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other nucleophiles, leading to a variety of substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated benzamides. Substitution reactions can result in a wide range of substituted benzamides with different functional groups.

Scientific Research Applications

2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 2-chlorophenyl-methoxyethyl group distinguishes it from simpler analogs (e.g., dimethylamine in ) and more complex derivatives (e.g., benzoxazole in ).
  • Synthetic Complexity : Copper-catalyzed methods () enable modular assembly of polyheterocyclic systems, while Ugi reactions () offer rapid access to peptidomimetic structures.

Physicochemical Properties

Compound Melting Point (°C) Rf Value LogP (Calculated) Hydrogen Bond Acceptors
Target Compound Not reported Not reported ~3.5 (estimated) 4
1g 153–155 0.30 ~2.8 5
5o 191–192 0.48 ~4.2 5
2-Bromo-N-(3-hydroxy-3-phenylpropyl)-5-methoxybenzamide Not reported Not reported ~2.9 5

Key Observations :

  • Lipophilicity: The target compound’s LogP (estimated ~3.5) is intermediate, balancing solubility and membrane permeability.
  • Melting Points : Higher melting points in brominated analogs (e.g., 5o at 191–192°C ) correlate with increased molecular rigidity and intermolecular interactions.

Biological Activity

2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

  • IUPAC Name : 2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide
  • Molecular Formula : C17H18BrClN2O3
  • Molecular Weight : 395.69 g/mol

The biological activity of 2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of bromine and methoxy groups enhances the compound's ability to interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act on specific receptors, influencing cellular signaling pathways that are crucial for various physiological processes.

Biological Activity and Therapeutic Potential

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells by modulating pathways such as NF-κB and iNOS .
  • Antimicrobial Properties : Compounds similar to 2-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-methoxybenzamide have been evaluated for their antimicrobial activity against various bacterial and fungal strains. For example, derivatives of benzamides have exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Anticancer Studies : In a study evaluating phenazine derivatives, some compounds displayed IC₅₀ values in the nanomolar range against quinone reductase enzymes, indicating potential as cancer chemopreventive agents .
  • Antimicrobial Evaluation : A study on novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed antifungal activity, suggesting that modifications to the benzamide structure can enhance biological efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameActivity TypeIC₅₀ (µM)Reference
2-Bromo-N-(5-methoxy-2-thiophenylmethyl)benzamideAnticancer0.5
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamideAntimicrobial1.0
2-Bromo-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamideAntifungal0.8

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